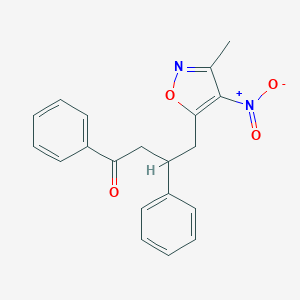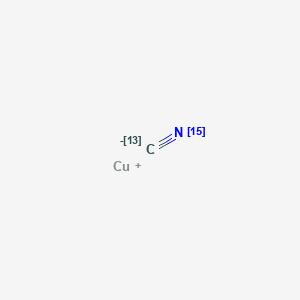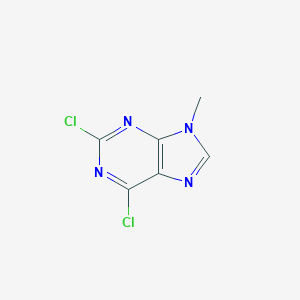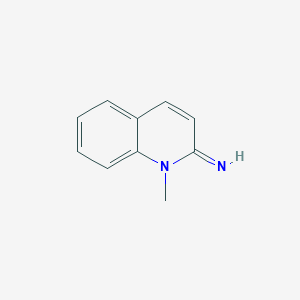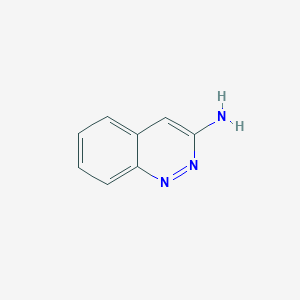
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a benzothiophene ring fused with a pyrimidine ring.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile tool for studying various diseases and conditions. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one. One of the main areas of research is the development of new therapeutic agents based on this compound. It has been suggested that 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one may be useful in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the investigation of the mechanism of action of this compound. By understanding how 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exerts its biological effects, researchers may be able to develop more effective therapeutic agents based on this compound. Additionally, further studies are needed to explore the potential applications of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in other fields, such as agriculture and environmental science.
合成法
The synthesis method of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminothiophenol with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a catalyst. This method yields a high purity product with a good yield.
科学的研究の応用
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
95211-69-1 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
5-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChIキー |
CXWKTYCQWBZDGO-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
正規SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



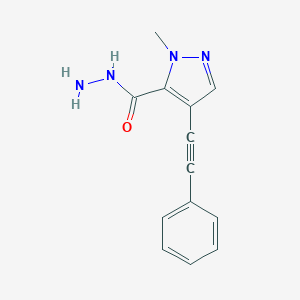
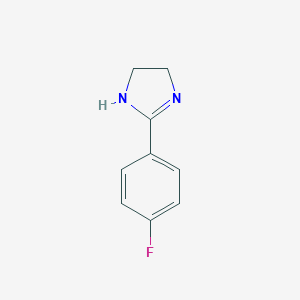
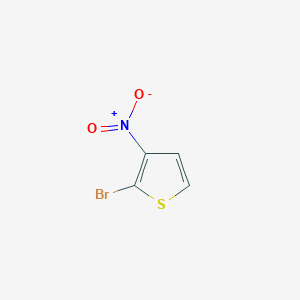
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
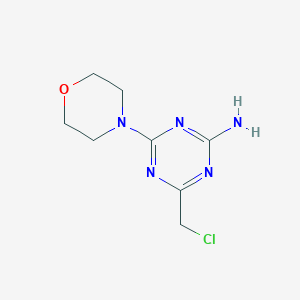
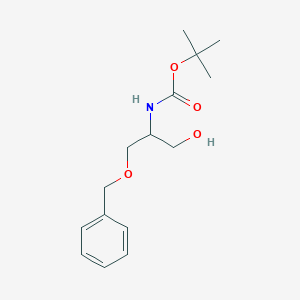
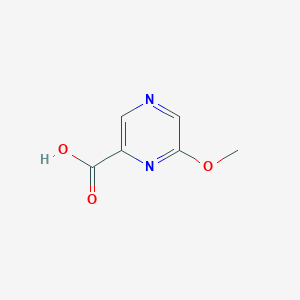
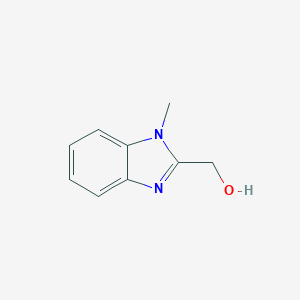
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
